5-(4-Methoxyphenyl)-13-((prop-2-yn-1-yl)amino)-8-thia-3,5,10-triazatricyclo(7.4.0.0^(2,7))trideca-1(13),2(7),3,9,11-pentaen-6-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PMID19433355C11s involves a series of chemical reactions starting from readily available precursors. The key steps include the formation of the core structure through a cyclization reaction, followed by functional group modifications to introduce the desired substituents . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
For large-scale production, the synthesis of PMID19433355C11s can be optimized using continuous flow chemistry techniques. This method allows for better control over reaction parameters and scalability. The industrial production process also includes purification steps such as recrystallization and chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
PMID19433355C11s undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to cellular signaling pathways.
Medicine: It has shown promise as a therapeutic agent for neuropathic pain and other neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of PMID19433355C11s involves its interaction with specific molecular targets in the body. The compound binds to metabotropic glutamate receptor 1 (mGluR1), causing a conformational change that triggers signaling via guanine nucleotide-binding proteins (G proteins). This signaling pathway activates a phosphatidylinositol-calcium second messenger system, which modulates various cellular processes .
Comparison with Similar Compounds
Similar Compounds
- UNII-3S4N4U44G8
- GTPL6215
- BDBM50345949
Uniqueness
PMID19433355C11s stands out due to its high specificity for metabotropic glutamate receptor 1 and its potential therapeutic applications in neuropathic pain. Compared to other similar compounds, it has shown better efficacy and fewer side effects in preclinical studies .
Properties
CAS No. |
902747-98-2 |
---|---|
Molecular Formula |
C19H14N4O2S |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-13-(prop-2-ynylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one |
InChI |
InChI=1S/C19H14N4O2S/c1-3-9-20-14-8-10-21-18-15(14)16-17(26-18)19(24)23(11-22-16)12-4-6-13(25-2)7-5-12/h1,4-8,10-11H,9H2,2H3,(H,20,21) |
InChI Key |
WIAAIYJUCDAKFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC3=C(C2=O)SC4=NC=CC(=C34)NCC#C |
Origin of Product |
United States |
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